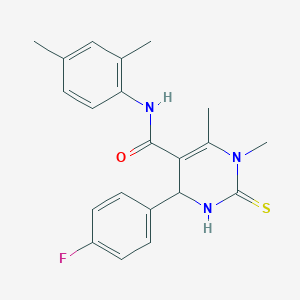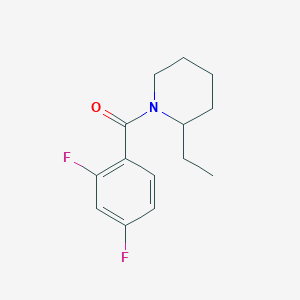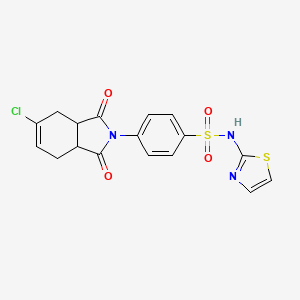
MFCD03721081
Vue d'ensemble
Description
MFCD03721081 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
MFCD03721081 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03721081 involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of lactones with reagents generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type reaction to produce gem-dichloro-olefin derivatives . These derivatives then undergo reductive alkylation with organolithium reagents to yield acetylene derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts such as copper or iron complexes to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
MFCD03721081 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Mécanisme D'action
The mechanism of action of MFCD03721081 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
MFCD03721081 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as other acetylene derivatives or gem-dichloro-olefin derivatives.
Uniqueness: this compound stands out due to its specific reactivity and stability, which make it particularly useful in certain applications where other compounds may not perform as well.
Propriétés
IUPAC Name |
N-(2-hydroxyphenyl)-N'-(1-phenylethyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(14-7-3-2-4-8-14)19-17(22)11-12-18(23)20-15-9-5-6-10-16(15)21/h2-10,13,21H,11-12H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPYVSGALWQPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC(=O)NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methoxyphenyl)-4-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4052105.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4052108.png)
![N-(4-fluorophenyl)-2-{4-[2-methyl-4-(4-morpholinyl)benzylidene]-2,5-dioxo-1-imidazolidinyl}acetamide](/img/structure/B4052119.png)
![3-chloro-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4052120.png)


![N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-2-oxo-2-phenylacetamide](/img/structure/B4052148.png)

![N-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4052155.png)

![methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate](/img/structure/B4052171.png)
![3,5-dimethyl-1-{[(4-methylphenyl)thio]acetyl}-1H-pyrazole](/img/structure/B4052172.png)
![N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B4052175.png)
![3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4052187.png)
